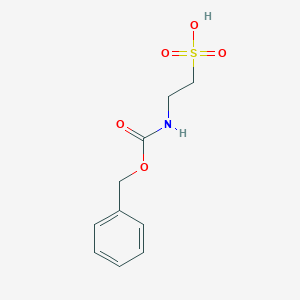

2-(((苯甲氧基)羰基)氨基)乙磺酸

描述

“2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is a chemical compound with the molecular formula C10H13NO5S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is characterized by the presence of a benzyloxy carbonyl group attached to an amino group, which is further attached to an ethanesulfonic acid group . The molecular weight of this compound is 259.28 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” are not available, it’s known that compounds with benzylic positions are susceptible to oxidative degradation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, and its surface tension is 48.3±3.0 dyne/cm . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .科学研究应用

苯并噁硼醇及其应用

- 苯并噁硼醇,苯硼酸的衍生物,已显示出优异的性质和广泛的应用。除了用作有机合成中的结构单元和保护基团外,某些苯并噁硼醇还显示出生物活性,并正在进行临床试验。它们还与羟基化合物结合,表明作为糖和糖缀合物的分子受体的潜力 (Adamczyk-Woźniak 等人,2009 年)。

β-氨基酸衍生物的合成与转化

- β-氨基酸由于其生物学相关性而成为药物研究的重点。复分解反应被广泛用于获得脂环 β-氨基酸或该组的高密度官能化衍生物。这表明创新合成方法在创建具有潜在药用价值的功能化分子方面的重要性 (Kiss 等人,2018 年)。

用氨基酸盐溶液捕获碳

- 氨基酸盐 (AAS) 溶液被认为是用于碳捕获和储存 (CCS) 的有前途的 CO2 吸收剂,突出了基于氨基酸的溶液在应对气候变化中的环境和技术应用 (Zhang 等人,2018 年)。

用氨基酸对量子点进行功能化

- 用氨基酸对碳基量子点进行功能化可以增强其电学和光学性质,使其适用于光电器件。该研究领域探索了氨基酸功能化量子点在传感器和储能系统中的应用,为新应用提供了途径 (Ravi 等人,2021 年)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium complexes or other transition metals in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, organoboron reagents (which this compound could potentially be used to synthesize) are known to undergo transmetalation with palladium (ii) complexes .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions, it may contribute to the formation of carbon-carbon bonds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability under a variety of conditions.

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGORJGOOCHDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)